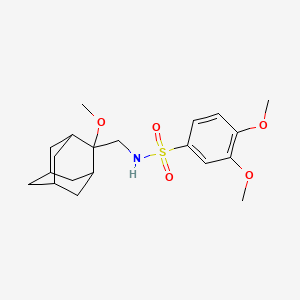

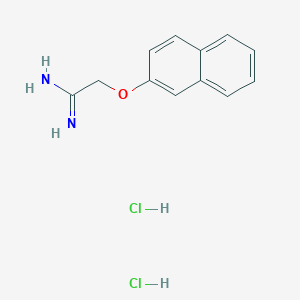

![molecular formula C19H13FN4O2S B2377578 N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049450-52-3](/img/structure/B2377578.png)

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a synthetic organic compound with promising biological properties. This compound belongs to the group of imidazo[2,1-b]thiazole-3-carboxamide derivatives. It has been tested for its anticancer activities on different types of cancer cells .

Synthesis Analysis

A series of imidazo[2,1-b]thiazole-based chalcone derivatives, which include the compound , were synthesized . The synthesis process involved the design and testing of these compounds for their anticancer activities .Molecular Structure Analysis

The molecular structure of “N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is complex, as it belongs to the group of imidazo[2,1-b]thiazole-3-carboxamide derivatives.Chemical Reactions Analysis

The chemical reactions involving “N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” are complex. The compound was part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives that were synthesized and tested for their anticancer activities .科学的研究の応用

Anticancer Properties

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have shown promising results in the field of cancer research. A study by Karki et al. (2011) explored the synthesis and biological evaluation of novel analogues of this compound, particularly focusing on their cytotoxic effects on leukemia cells. Certain analogues displayed significant cytotoxicity, indicating their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, Abdel‐Maksoud et al. (2019) reported the synthesis of a new series of these derivatives, which showcased cytotoxic activity against colon cancer and melanoma cell lines, with some compounds performing better than the control drug sorafenib (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antitubercular Activity

The compound and its variants also exhibit antimicrobial and antitubercular properties. Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives that were effective against various bacterial and fungal strains, with some showing promising antitubercular activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Chitti et al. (2022) designed and evaluated derivatives targeting Mycobacterium tuberculosis, revealing significant activity and suggesting potential as novel antitubercular agents (Chitti et al., 2022).

Anti-Tuberculosis Agents

Further research has focused on the potential of N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives as anti-tuberculosis agents. Moraski et al. (2016) and (2020) studied the imidazo[2,1-b]thiazole-5-carboxamides class, highlighting their potency against drug-resistant Mycobacterium tuberculosis and low toxicity to VERO cells. These compounds were confirmed to target QcrB, a component critical for the mycobacterial electron transport chain (Moraski et al., 2016), (Moraski et al., 2020).

作用機序

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway, which is crucial for the survival and virulence of Mtb . The downstream effects of this disruption include the inhibition of coenzyme A production, which is essential for various metabolic processes in the bacterium .

Pharmacokinetics

The compound was designed and synthesized with in silico admet prediction, suggesting that it likely has favorable pharmacokinetic properties .

Result of Action

The compound exhibits promising antitubercular activity. Specifically, it displayed significant activity against Mtb H37Ra, with IC50 and IC90 values of 2.03 μM and 15.22 μM, respectively . Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM), suggesting that it may be effective in a variety of microbial environments .

特性

IUPAC Name |

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S/c20-12-7-5-11(6-8-12)15-9-24-16(10-27-19(24)23-15)18(26)22-14-4-2-1-3-13(14)17(21)25/h1-10H,(H2,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDXPOJNHZJXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)

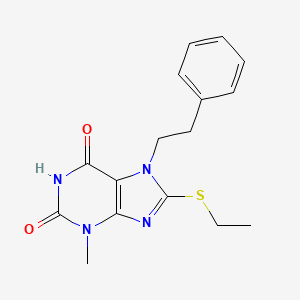

![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)

![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)

![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)